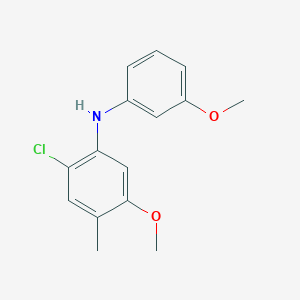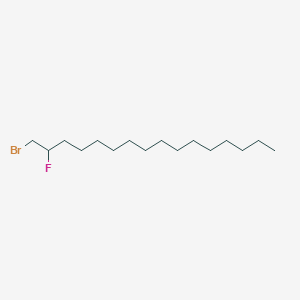![molecular formula C16H12Cl2N2Sn B14179577 4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile CAS No. 849144-50-9](/img/structure/B14179577.png)
4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile is an organotin compound characterized by the presence of two benzonitrile groups connected via a dichlorostannane (tin) core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile typically involves the reaction of benzonitrile derivatives with a dichlorostannane precursor. One common method includes the following steps:
Preparation of Dichlorostannane Precursor: This involves the reaction of tin(IV) chloride with an appropriate organic ligand to form the dichlorostannane intermediate.
Coupling Reaction: The dichlorostannane intermediate is then reacted with benzonitrile derivatives under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can modify the tin center or the benzonitrile groups.
Substitution: The chlorine atoms in the dichlorostannane core can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Organotin oxides.
Reduction: Modified organotin compounds with reduced tin centers.
Substitution: Organotin compounds with different ligands replacing the chlorine atoms.
科学的研究の応用
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile involves its interaction with molecular targets through its tin center and benzonitrile groups. The tin center can coordinate with various nucleophiles, while the benzonitrile groups can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 4,4’-[Disulfanediylbis(methylene)]dibenzonitrile
- 4,4’-Methylenebis(3-chloro-2,6-diethylaniline)
- 4,4’-Methylene diphenyl diisocyanate
Uniqueness
4,4’-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile is unique due to its dichlorostannane core, which imparts distinct chemical reactivity and coordination properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where tin coordination chemistry is advantageous.
特性
CAS番号 |
849144-50-9 |
|---|---|
分子式 |
C16H12Cl2N2Sn |
分子量 |
421.9 g/mol |
IUPAC名 |
4-[[dichloro-[(4-cyanophenyl)methyl]stannyl]methyl]benzonitrile |
InChI |
InChI=1S/2C8H6N.2ClH.Sn/c2*1-7-2-4-8(6-9)5-3-7;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2 |
InChIキー |
SRWFOPFSEJIWAP-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)C#N)(Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B14179496.png)
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)


![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)

![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)


![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)

![N-([1,1'-Biphenyl]-3-yl)-N-(4-methylphenyl)perylen-3-amine](/img/structure/B14179583.png)
